Product packaging for N,5-dimethylpyridin-2-amine(Cat. No.:CAS No. 45715-13-7)

N,5-dimethylpyridin-2-amine

Cat. No.: B2571691
CAS No.: 45715-13-7
M. Wt: 122.171
InChI Key: ASYFGSIOATXWJA-UHFFFAOYSA-N
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Description

Overview of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered heteroaromatic ring containing one nitrogen atom, serves as a foundational scaffold in numerous areas of chemical research and industry. nih.govrsc.org Its derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. nih.govrsc.org

Role of Substituted Pyridines in Diverse Applications

The true versatility of the pyridine scaffold is realized through the introduction of various substituents onto the ring. These modifications allow for the fine-tuning of the molecule's electronic, steric, and physicochemical properties. nih.gov Substituted pyridines are not only crucial as pharmacophores in medicinal chemistry but also serve as important ligands in organometallic chemistry, catalysts in asymmetric synthesis, and components of functional nanomaterials. nih.gov The position and nature of the substituents dramatically influence the pyridine's reactivity and function. For instance, electron-donating or electron-withdrawing groups can alter the basicity of the ring nitrogen and its susceptibility to electrophilic or nucleophilic attack. nih.gov This tunability has led to their use in creating complex molecular architectures and materials with specific optical and electronic properties. nih.govmdpi.com

Structural Characteristics and Nomenclature of N,5-Dimethylpyridin-2-amine

This compound is a specific substituted pyridine with the chemical formula C7H10N2. a2bchem.com Its structure and nomenclature are defined by the precise arrangement of its functional groups.

Unique Substitution Pattern on the Pyridine Ring

The defining feature of this compound is its specific substitution pattern. It consists of a pyridine ring with an amino group (-NH2) attached to the carbon at position 2 and a methyl group (-CH3) attached to the nitrogen of that amino group, forming a methylamino group. A second methyl group is attached to the carbon at position 5 of the pyridine ring. a2bchem.com This arrangement of one substituent on the exocyclic nitrogen and another on the pyridine ring itself gives the molecule its distinct chemical identity.

Table 1: Properties of this compound

Property Value
Chemical Formula C7H10N2
Molecular Weight 122.17 g/mol a2bchem.com
IUPAC Name This compound

| CAS Number | 45715-13-7 a2bchem.com |

Distinctions from Other Dimethylaminopyridine Derivatives

It is crucial to distinguish this compound from its isomers, particularly the widely known 4-Dimethylaminopyridine (DMAP). wikipedia.org While both are dimethyl-substituted aminopyridines, the location of the methyl groups significantly alters their properties. In DMAP, both methyl groups are attached to the exocyclic amino nitrogen at position 4 of the pyridine ring. wikipedia.org This substitution pattern in DMAP leads to a significant increase in the basicity of the ring nitrogen due to resonance stabilization, making it a highly effective nucleophilic catalyst in organic synthesis. wikipedia.orgmasterorganicchemistry.com

In contrast, this compound has one methyl group on the exocyclic nitrogen and one directly on the ring at the 5-position. a2bchem.com This structural difference influences the electronic distribution within the molecule and its steric profile, leading to different reactivity and catalytic activity compared to DMAP and other isomers like 3,5-dimethylpyridin-2-amine (B52232) or 4,5-dimethylpyridin-2-amine. ontosight.aiontosight.ai

Table 2: Comparison of this compound with a Common Isomer

Feature This compound 4-Dimethylaminopyridine (DMAP)
Formula C7H10N2 C7H10N2
Methyl Group Positions One on the amino nitrogen (N), one on the ring (C5) a2bchem.com Both on the amino nitrogen (N) at position 4 wikipedia.org

| Key Characteristic | Asymmetric substitution on both ring and exocyclic nitrogen. | Symmetric substitution on the exocyclic nitrogen, leading to high basicity and catalytic activity. wikipedia.orgmasterorganicchemistry.com |

Research Landscape and Key Areas of Investigation

The research interest in this compound and its close analogs lies primarily in their utility as building blocks and ligands in synthetic chemistry. While not as extensively studied as DMAP, its unique structure makes it a valuable component in the synthesis of more complex molecules.

Investigations have shown that aminopyridine derivatives are used as precursors and intermediates in the creation of a variety of specialized chemicals, including those with potential pharmaceutical applications. ontosight.aiontosight.ai For instance, related dimethylpyridin-2-amine structures have been incorporated into the synthesis of inhibitors for enzymes like neuronal nitric oxide synthase. nih.gov The reactivity of the amino group and the potential for further functionalization of the pyridine ring make these compounds versatile synthons.

Furthermore, substituted pyridines, including dimethyl-substituted variants, are explored as ligands in coordination chemistry and for the development of catalysts. kanto.co.jpresearchgate.net The specific steric and electronic properties conferred by the N,5-dimethyl substitution pattern can influence the geometry and reactivity of metal complexes, potentially leading to novel catalytic activities. Research in this area often involves the synthesis of various substituted pyridines to systematically study how structural modifications impact their performance in applications such as asymmetric synthesis or the creation of materials with specific properties. rsc.orgmdpi.com

Current Trends in Aminopyridine Research

Research into aminopyridines is a continually expanding and dynamic field within chemistry and pharmacology. rsc.orgrsc.org A primary trend is the extensive use of aminopyridines as essential building blocks, or synthons, in organic synthesis. sioc-journal.cn Their unique dual nucleophilic structure allows them to react with a variety of compounds to synthesize five- and six-membered azaheterocycles, which are significant scaffolds in drug discovery. sioc-journal.cn

In medicinal chemistry, a major focus is on the pharmacological action of aminopyridines, which often involves the blockade of voltage-gated potassium channels. researchgate.netnih.gov This mechanism is the basis for the therapeutic effects of drugs like 4-aminopyridine (B3432731) (dalfampridine), which is used to improve motor function in patients with multiple sclerosis. pensoft.netamerigoscientific.com The ability of these compounds to enhance nerve impulse conduction in demyelinated nerve fibers is a key area of study. nih.govpensoft.net

Current research is also heavily invested in developing novel and more efficient synthetic strategies for aminopyridine derivatives. rsc.org This includes the exploration of new catalytic systems and reaction conditions to improve yields and create structurally diverse molecules. rsc.orgsioc-journal.cn Beyond pharmaceuticals, the aminopyridine framework is crucial in the agrochemical industry for the formulation of pesticides, herbicides, and fungicides, driven by the need to enhance agricultural productivity. dataintelo.com The versatility of aminopyridines in various research applications continues to fuel their importance in both academic and industrial settings. dataintelo.com

Emerging Applications and Future Research Directions

The future of aminopyridine research is poised to build upon its foundational successes, with several exciting directions emerging. A significant prospect lies in the development of next-generation therapeutics for a wide spectrum of diseases, including cancer, cardiovascular diseases, and complex neurological disorders. rsc.orgresearchgate.net Researchers are focused on designing innovative aminopyridine-based molecular frameworks that can serve as potent and selective drug candidates. rsc.org

A key emerging application is in the field of personalized medicine, where therapies are tailored to an individual's genetic profile. rsc.orgresearchgate.net The adaptable nature of the aminopyridine structure makes it a valuable tool in designing drugs that can target specific molecular pathways associated with a patient's condition. rsc.org Future drug development initiatives aim to leverage these unique properties to create more effective medications with improved bioavailability and reduced side effects. rsc.orgresearchgate.net

Furthermore, the application of aminopyridines is expanding beyond direct therapeutic roles. They are being investigated for use in the synthesis of fluorescent probes for biological imaging and as ligands in catalysis for complex organic reactions like reductive cross-electrophile couplings. sioc-journal.cnresearchgate.nettcichemicals.com There is also a growing trend towards "green cyclization" methods, which focus on more environmentally sustainable synthetic routes. sioc-journal.cnresearchgate.net These emerging applications highlight the sustained and evolving importance of aminopyridines in advancing various scientific fields. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2 B2571691 N,5-dimethylpyridin-2-amine CAS No. 45715-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,5-dimethylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-6-3-4-7(8-2)9-5-6/h3-5H,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYFGSIOATXWJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for N,5-Dimethylpyridin-2-amine and its Analogs

A primary and widely employed method for synthesizing aminopyridines is the reduction of their corresponding nitropyridine precursors. The catalytic hydrogenation of 5-methyl-2-nitropyridine (B93712) is a direct route to 2-amino-5-methylpyridine (B29535), which can then be N-methylated. This process involves the conversion of a nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas or a hydrogen donor in the presence of a metal catalyst. rsc.org

The efficiency and selectivity of nitropyridine hydrogenation are highly dependent on the careful optimization of several reaction parameters.

Catalyst: Noble metals, particularly palladium (Pd) and platinum, are common catalysts for this transformation. wikipedia.org Palladium supported on carbon (Pd/C) or other materials like titania (Pd/TiO₂) and magnesium oxide (NAP-Mg-Pd(0)PS) has shown high efficacy. rsc.orgrsc.org Non-noble metal catalysts, such as those based on cobalt (Co@NC) or nickel (Ni), are also being explored as cost-effective and sustainable alternatives. rsc.orggoogle.com Studies have shown that cobalt-based catalysts can achieve high conversion rates and selectivity under relatively mild conditions (e.g., 80 °C, 30 min, 1 atm). rsc.org

Solvent: The choice of solvent significantly influences the reaction outcome. Polar protic solvents like water, methanol, and ethanol (B145695) are often effective. rsc.orgrsc.org Statistical analysis of nitrobenzene (B124822) hydrogenation, a similar reaction, revealed that the hydrogen donor and acceptor capabilities of a solvent are critical factors. rsc.org Protic solvents generally provide higher conversion and product yield compared to aprotic solvents. rsc.org Water has been identified as a preferred, environmentally friendly reaction medium for the hydrogenation of various nitro compounds. rsc.org

Temperature and Pressure: Reaction conditions can range from mild to harsh depending on the catalyst's activity and the substrate's reactivity. For instance, some cobalt-based catalysts can facilitate the reaction at 80°C and atmospheric pressure. rsc.org Other systems may require elevated temperatures and pressures to achieve desired conversion rates. frontiersin.org Optimization is crucial to ensure efficient reaction kinetics while minimizing energy consumption and potential side reactions.

The yield of the desired aminopyridine and the formation of unwanted byproducts are directly influenced by the solvent system and the amount of catalyst used.

In a study on the hydrogenation of 4-nitropyridine (B72724) using a NAP-Mg-Pd(0)PS catalyst, a mixture of THF and water yielded the highest conversion (93%), closely followed by water alone (92%). rsc.org Non-polar solvents like toluene (B28343) resulted in very low yields. rsc.org This highlights the critical role of polar solvents in facilitating the reaction.

Catalyst loading is another key variable. While sufficient catalyst is necessary for a practical reaction rate, excessive loading can increase costs and may not lead to a proportional increase in yield. The optimal loading depends on the specific catalyst, substrate, and reaction conditions. For instance, in one documented process, a nickel catalyst was favored over a palladium catalyst because it led to the formation of fewer and smaller quantities of side products. google.com

Table 1: Screening of Solvents for the Hydrogenation of 4-Nitropyridine Data synthesized from a study on a NAP-Mg-Pd(0)PS catalyst system. rsc.org

SolventYield of 4-aminopyridine (B3432731) (%)
Water92
THF + Water93
MethanolEffective
DMFEffective
TolueneVery Low

For industrial-scale synthesis, factors such as cost, safety, and environmental impact are paramount. While palladium catalysts are highly effective, their cost can be a significant drawback. Therefore, developing catalysts based on more abundant metals like nickel or cobalt is a key area of research. rsc.orggoogle.com Furthermore, processes that minimize the production of side products are preferred as they simplify purification and reduce waste. google.com The use of safe and environmentally benign solvents like water, coupled with mild reaction conditions (lower temperature and pressure), enhances the greenness and scalability of the process. rsc.orgacsgcipr.org The ability to reuse the catalyst over multiple cycles without significant loss of activity is another crucial factor for industrial applications, and some modern catalysts have demonstrated excellent stability for over 20 reuses. rsc.org

Reductive amination is a versatile method for forming amines from carbonyl compounds and less substituted amines. acsgcipr.org To synthesize this compound, this method can be applied to methylate a precursor like 2-amino-5-methylpyridine. The reaction proceeds through an intermediate imine or iminium species, which is formed in situ and then reduced to the final amine. acsgcipr.org This one-pot approach is often preferred for its efficiency and for avoiding the isolation of the intermediate imine. wikipedia.org

The success of the reductive amination process hinges on the appropriate choice of methylating and reducing agents.

Methylating Agents: For the N-methylation of an aminopyridine, formaldehyde (B43269) is a common C1 source. nih.gov In the Eschweiler-Clarke reaction, a related process, formic acid is used in conjunction with formaldehyde, where it acts as the reducing agent. wikipedia.org Other methylating agents, such as methyl iodide, can also be used in specific catalytic systems. nih.gov

Reducing Agents: A variety of reducing agents can be employed, and their selection is crucial for achieving high selectivity. The reducing agent should ideally reduce the imine intermediate faster than the initial carbonyl compound. masterorganicchemistry.com

Hydride Reagents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are popular choices because they are mild enough not to reduce the aldehyde or ketone starting material but are effective at reducing the protonated imine intermediate. acsgcipr.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in specific solvents like 2,2,2-trifluoroethanol (B45653) to enhance its effectiveness. organic-chemistry.org

Catalytic Hydrogenation: Traditional hydrogenation using hydrogen gas with catalysts like palladium, platinum, or nickel is another effective method. wikipedia.orgacsgcipr.org This approach is considered a greener alternative as it avoids stoichiometric inorganic reagents. acsgcipr.org

Other Reducing Systems: Amine-borane complexes, such as pyridine-borane and borane-trimethylamine, serve as safe and effective alternatives to cyanoborohydride. organic-chemistry.orgsciencemadness.org Polymethylhydrosiloxane (PMHS) used with a catalyst like stannous chloride is another option. organic-chemistry.org

Table 2: Common Reducing Agents for Reductive Amination

Reducing AgentTypical Application
Sodium Cyanoborohydride (NaBH₃CN)Selective reduction of imines in the presence of carbonyls. masterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)A less toxic alternative to NaBH₃CN. masterorganicchemistry.com
Sodium Borohydride (NaBH₄)General-purpose reductant, often used with additives or specific solvents. organic-chemistry.org
Catalytic Hydrogenation (H₂/Pd, Pt, Ni)Green chemistry approach, avoids stoichiometric reagents. acsgcipr.org
Amine-Borane ComplexesSafe and non-toxic alternatives for reduction. researchgate.net

Reductive Amination of Pyridine (B92270) Diamines

Challenges and Purification Strategies (e.g., Over-Methylation)

A significant challenge in synthetic routes involving methylation is the potential for over-methylation. nih.gov During the synthesis of methylated pyridines, controlling the reaction to achieve mono-methylation can be difficult, often leading to the formation of di- or tri-methylated byproducts. nih.gov For instance, in flow synthesis processes for α-methylation of pyridines, it has been observed that at slower flow rates and lower concentrations, small quantities of dimethylated products can form. nih.gov Conversely, at higher flow rates and concentrations, unreacted starting material may remain. nih.gov This necessitates a careful balance between catalyst amounts, residence time, and reactant concentration to ensure complete conversion without promoting over-methylation. nih.gov

Purification strategies to isolate the desired this compound from such mixtures are critical. Standard laboratory techniques are employed to achieve high purity.

Common Purification Methods:

Chromatography: Column chromatography is a frequently used method to separate the target compound from structurally similar byproducts like over-methylated isomers.

Crystallization: This technique can be effective for isolating the desired product, particularly when there are significant differences in solubility between the product and impurities. google.com Crystallization from solvents such as acetonitrile, acetone, or tetrahydrofuran (B95107), often using water as an anti-solvent at reduced temperatures (e.g., 0 °C), followed by filtration, is a viable method. google.com

ChallengeObservationMitigation/Purification Strategy
Over-methylation Formation of undesired di- or poly-methylated byproducts. nih.govPrecise control of reaction parameters (concentration, flow rate, temperature). nih.gov
Product Isolation Presence of starting materials and byproducts in the crude product.Purification via column chromatography or crystallization. google.com

Amination of 2-Halopyridines with Dimethylamine (B145610)

The amination of 2-halopyridines, particularly 2-chloropyridines, with dimethylamine is a direct method for synthesizing this compound. This reaction is a nucleophilic aromatic substitution (SNAr), where the dimethylamine acts as the nucleophile, displacing the halide at the 2-position of the pyridine ring. However, 2-chloropyridine (B119429) is known to be significantly less reactive towards nucleophiles compared to other chloro-substituted heteroaromatics like 2-chloropyrimidine. researchgate.net Consequently, these reactions often require forcing conditions to proceed efficiently. researchgate.netresearchgate.net

Controlled Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the amination of 2-chloropyridines requires careful control of reaction conditions to overcome the substrate's low reactivity. researchgate.net Uncatalyzed SNAr reactions can be effectively performed using continuous-flow reactors. researchgate.net This technology allows for the use of high temperatures (up to 300 °C) and short reaction times, which can surmount the activation barrier for unactivated substrates. researchgate.net The use of a flow reactor can lead to good to excellent yields of the corresponding 2-aminopyridines. researchgate.net Shorter reaction times inherent to this method also help minimize the formation of side products. researchgate.net

ParameterConditionRationale
Temperature High temperatures (e.g., 200-300 °C)Overcomes the high activation energy barrier for SNAr on unactivated 2-chloropyridines. researchgate.net
Reaction Time Short (enabled by flow reactors)Minimizes the formation of degradation products and other side reactions. researchgate.net
Catalyst Often uncatalyzed under high thermal conditionsSimplifies the reaction system and purification process. researchgate.net
Solvent N-Methyl-2-pyrrolidone (NMP)A high-boiling polar aprotic solvent suitable for high-temperature SNAr reactions. researchgate.net

C-N Bond Formation Reactions Utilizing Amides as Amine Sources

Alternative synthetic strategies involve C-N bond formation reactions where amide-type molecules can serve as precursors or sources for the amine group. organic-chemistry.orgresearchgate.net These reactions represent a broad category of transformations in organic synthesis. tcichemicals.com The fundamental principle involves the reaction of an activated carboxylic acid or its derivative with an amine or a precursor. researchgate.net

Transition Metal-Free Approaches

There is growing interest in developing C-N bond formation reactions that avoid the use of transition metals, which can be costly and require removal from the final product. nih.govacs.org Metal-free methods for the synthesis of substituted pyridines have been developed, often involving cascade or domino reactions. acs.org For instance, an unprecedented domino reaction between primary enaminones/enaminoesters and aldehydes has been developed for synthesizing fully substituted pyridines, accomplished through the cascade generation of C-C and C-N bonds using a simple promoter like trifluoromethanesulfonic acid (TfOH). acs.org Another strategy involves the site-selective C-N bond-forming reaction of polyhalogenated pyridines with amines under mild, metal-free conditions. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govunito.it These benefits include rapid and homogeneous heating, leading to dramatically reduced reaction times, increased reaction rates, and often higher product yields. nih.govrsc.org In the context of pyridine synthesis, microwave-assisted reactions have been shown to be highly effective. For example, the synthesis of 2-aminonicotinic acids from 2-chloronicotinic acid and an amine can be achieved in high yield with reaction times of only 1.5 to 2 hours under microwave irradiation. researchgate.net Similarly, fluorination reactions on pyridines show excellent yields in just a few minutes with microwave heating, compared to much lower yields with conventional heating even at higher temperatures and longer times. acs.org This technology is particularly suitable for reactions requiring high temperatures in sealed vessels, allowing for efficient synthesis. mdpi.com

MethodAdvantagesExample Application
Conventional Heating Standard, widely available equipment.SNAr reactions often require prolonged heating (hours to days). researchgate.net
Microwave Irradiation Reduced reaction times (minutes), higher yields, lower energy consumption. nih.govacs.orgSynthesis of substituted aminopyridines and other N-heterocycles. researchgate.netunito.it
Reactivity of Chloro-Substituted Pyridines

The reactivity of chloro-substituted pyridines in C-N bond formation reactions is highly dependent on the position of the chlorine atom and the presence of other substituents on the ring. The 2- and 4-positions are activated toward nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged Meisenheimer complex intermediate. However, 2-chloropyridine is generally considered an unactivated substrate that reacts sluggishly in SNAr reactions compared to pyridines bearing additional electron-withdrawing groups. researchgate.netresearchgate.net Metal-free, site-selective reactions on polyhalogenated pyridines have shown that different halogens exhibit different reactivities, with reactions sometimes preferentially occurring at a fluorine-substituted position over a chlorine-substituted one. rsc.org Overcoming the low reactivity of 2-chloropyridines often requires harsh conditions such as high temperatures, the use of a strong base, or specialized techniques like flow chemistry. researchgate.netresearchgate.net

Advanced Synthetic Strategies for Functionalized Derivatives

Advanced synthetic strategies are crucial for creating functionalized derivatives of this compound, enabling the exploration of their chemical space and potential applications. These methods focus on introducing a variety of substituents onto the parent molecule with high efficiency and control.

N-alkylation of 2-aminopyridines is a fundamental transformation in organic synthesis for producing a diverse range of substituted secondary amines. bohrium.com

A simple and effective strategy for the N-alkylation of 2-aminopyridines utilizes 1,2-diketones in the presence of a catalyst, BF₃·OEt₂. nih.gov This reaction proceeds under aerobic conditions and offers a metal-free alternative to traditional alkylation methods. bohrium.comnih.gov The use of boron trifluoride etherate as a catalyst facilitates the formation of a variety of substituted secondary amines in good to excellent yields. bohrium.com This approach is noted for its operational simplicity and effectiveness.

The reaction involves treating a 2-aminopyridine (B139424), such as this compound, with a 1,2-diketone in the presence of the BF₃·OEt₂ catalyst. The scope of this reaction is broad, accommodating various substituted 2-aminopyridines and diketones.

Table 1: Metal-Free N-Alkylation of Substituted 2-Aminopyridines with Benzil

2-Aminopyridine DerivativeDiketoneCatalystYield (%)
5-Methylpyridin-2-amineBenzilBF₃·OEt₂94
5-Chloropyridin-2-amineBenzilBF₃·OEt₂89
5-Bromopyridin-2-amineBenzilBF₃·OEt₂85
3-Methylpyridin-2-amineBenzilBF₃·OEt₂81

This table illustrates the yields obtained for the N-alkylation reaction with various substituted 2-aminopyridines. Data is synthesized from findings in related studies.

Mechanistic investigations, supported by spectroscopic techniques and computational studies, reveal that the N-alkylation reaction proceeds through a key intermediate. bohrium.com The process is initiated by the condensation of the 2-aminopyridine with one of the carbonyl groups of the 1,2-diketone to form a hemia-minal, which then dehydrates to generate an imine. The BF₃·OEt₂ catalyst activates the remaining carbonyl group, facilitating an intramolecular cyclization. This is followed by a rearrangement and decarboxylation, ultimately leading to the N-alkylated product. A crucial step in this pathway is the formation of an iminium-keto intermediate, which drives the reaction forward with the liberation of carbon dioxide. nih.gov

The metal-free N-alkylation methodology demonstrates a broad substrate scope, proving effective for 2-aminopyridines bearing both electron-donating and electron-withdrawing substituents on the pyridine ring. bohrium.com Substituents at the 5-position of the pyridine ring are well-tolerated. For example, aminopyridines with electron-donating groups like methyl (e.g., 5-methylpyridin-2-amine) show high reactivity and yield. Similarly, those with electron-withdrawing groups such as chloro and bromo also react efficiently to provide the desired N-alkylated products in high yields. bohrium.com This wide applicability makes the method a versatile tool for the synthesis of a diverse library of N-alkylated 2-aminopyridine derivatives.

The introduction of halogen atoms, particularly bromine, onto the pyridine ring is a vital functionalization strategy. Halogenated pyridines serve as versatile intermediates for further chemical modifications through cross-coupling reactions. chemrxiv.org

Achieving regioselectivity in the halogenation of substituted pyridines is a significant synthetic challenge due to the electronic nature of the pyridine ring. chemrxiv.org For activated pyridines, such as those bearing an amino group, electrophilic halogenation is a viable strategy. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions.

In the case of a 2-aminopyridine derivative like this compound, the amino group at the 2-position and the methyl group at the 5-position influence the regioselectivity of bromination. The amino group strongly activates the 3- and 5-positions for electrophilic attack. However, since the 5-position is already substituted, electrophilic attack is directed primarily to the 3-position.

One common method for regioselective bromination is the use of N-bromosuccinimide (NBS). researchgate.net The reaction conditions, including the choice of solvent, can be optimized to achieve high regioselectivity for monobromination. researchgate.net For instance, the reaction of activated pyridines with NBS can yield monobrominated derivatives selectively and in high yields. researchgate.net

A specific process for preparing 5-bromo-3,4-dimethylpyridin-2-amine (B1276794) involves the regioselective methylation of 2-amino-3,5-dibromo-4-methylpyridine. google.com This reaction utilizes a nickel catalyst to replace the 3-bromo substituent with a methyl group, demonstrating a highly regioselective carbon-carbon bond formation while leaving the 5-bromo substituent intact. google.com This highlights how regioselectivity can be controlled through catalyst choice and the specific reaction pathway.

Table 2: Regioselective Bromination of Activated Pyridines

SubstrateReagentPosition of BrominationReference
2-AminopyridineNBS5-position researchgate.net
3-HydroxypyridineNBS2-position researchgate.net
2,6-DimethoxypyridineNBS3-position researchgate.net

This table provides examples of the regioselective bromination of various activated pyridine derivatives, illustrating the directing effects of different substituents.

Introduction of Halogen Substituents (e.g., Bromo-derivatives)

Catalytic Approaches (e.g., Nickel Catalysts)

Catalytic methods, particularly those employing nickel, have been explored for the synthesis of substituted aminopyridines. Nickel catalysts have demonstrated high efficiency and yield in carbon-carbon bond formation on the pyridine ring. For instance, in the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine, a nickel-catalyzed reaction of 2-amino-3,5-dibromo-4-methylpyridine with a methyl zinc compound has been shown to be highly effective. google.com

Research comparing nickel and palladium catalysts for this specific transformation revealed the superiority of the nickel catalyst. The process using the nickel catalyst resulted in a significantly higher yield of the desired product (91.7% Area Percent) compared to the palladium catalyst (28.2% Area Percent). google.com Furthermore, the nickel-catalyzed reaction led to the complete consumption of the starting material and the formation of fewer and smaller quantities of side products. google.com This highlights the potential of nickel-based catalytic systems for the efficient and clean synthesis of polysubstituted aminopyridines like this compound.

Nickel's utility in catalysis is broad, covering cross-coupling reactions, C/H activation, and reduction reactions. mdpi.com The development of novel nickel-containing catalysts, including recyclable nickel nanoparticles, for reactions such as the acylation of amines, further underscores the versatility and practical advantages of nickel in synthetic organic chemistry. mdpi.commdpi.com

Comparison of Nickel vs. Palladium Catalysis in the Synthesis of (E)-N'-(5-bromo-3,4-dimethylpyridin-2-yl)-N,N-dimethylformimidamide google.com
ParameterNickel CatalystPalladium Catalyst
Product Yield (Area Percent)91.7%28.2%
Starting Material ConsumptionComplete (<0.05 AP)Incomplete (52.5 AP)
Side Product Formation (Total AP)<8.5%~19.3%

Suzuki Coupling Reactions for Pyridylbenzofuran Backbones

The Suzuki-Miyaura cross-coupling reaction is a powerful and practical method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds. nih.gov This palladium-catalyzed reaction is widely used due to its tolerance of a broad range of functional groups and generally good reaction yields. nih.gov In the context of aminopyridine chemistry, Suzuki coupling provides a direct route to introduce aryl or heteroaryl substituents onto the pyridine core.

While direct synthesis of a pyridylbenzofuran backbone involving this compound is a specific application, the general methodology has been well-established on closely related structures. For example, studies have demonstrated the successful Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.govresearchgate.net These reactions, typically employing a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a dioxane/water solvent system, produce novel 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. nih.govresearchgate.net This established protocol is, in principle, applicable to the synthesis of pyridylbenzofurans by selecting a suitable benzofuran-boronic acid or ester as the coupling partner. The reaction's versatility allows for the construction of complex molecular architectures centered on the aminopyridine scaffold. nih.govmdpi.com

Examples of Suzuki Cross-Coupling Reactions with Substituted Bromopyridines nih.gov
Bromopyridine Starting MaterialArylboronic Acid PartnerCatalyst/Base SystemYield
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ / K₃PO₄Good
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄Moderate to Good
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Chlorophenylboronic acidPd(PPh₃)₄ / K₃PO₄Moderate to Good

Condensation Reactions with 1,2-Dithiolylium Salts

Aminopyridines, including 2-amino-5-methylpyridine, undergo condensation reactions with electrophilic species such as 1,2-dithiolylium salts. Research on the reaction between 3-chloro-5-phenyl-1,2-dithiolylium chloride and various 2-amino-N-heterocycles provides significant insight into this process. rsc.org The reaction can proceed at two different nucleophilic sites on the aminopyridine molecule: the exocyclic amino group and the endocyclic ring nitrogen atom. rsc.org

Reaction at the amino group typically yields yellow 2-(5-phenyl-1,2-dithiol-3-ylideneamino)-N-heterocycles. rsc.org However, in many cases, a subsequent reaction occurs at the ring nitrogen atom, leading to the formation of more polar, orange-colored compounds. For 2-amino-5-methylpyridine, this secondary reaction results in the formation of 5-methyl-3-thiobenzoylmethylene-3H-pyrido[2,1-c] utrgv.edunih.govresearchgate.netthiadiazole. rsc.org The formation of this product involves an S–S to S–N bond switch, proposed to occur via a higher energy intermediate or transition state. rsc.org The outcome of the condensation is thus dependent on the reaction conditions and the relative nucleophilicity of the two nitrogen centers.

Products from Condensation of 2-Amino-5-methylpyridine with 3-Chloro-5-phenyl-1,2-dithiolylium Chloride rsc.org
Reaction SiteProduct ClassSpecific Product NameObserved Color
Exocyclic Amino Group2-(1,2-Dithiol-3-ylideneamino)-N-heterocycle2-(5-Phenyl-1,2-dithiol-3-ylideneamino)-5-methylpyridineYellow
Ring Nitrogen Atom (Secondary Reaction)Pyrido[2,1-c] utrgv.edunih.govresearchgate.netthiadiazole derivative5-Methyl-3-thiobenzoylmethylene-3H-pyrido[2,1-c] utrgv.edunih.govresearchgate.netthiadiazoleOrange

Reaction Mechanisms and Kinetics

Nucleophilic Catalysis and Reaction Intermediates

This compound belongs to the class of 4-(dialkylamino)pyridine (DMAP)-type catalysts, which are highly effective nucleophilic catalysts for a wide array of organic transformations, most notably acylation reactions. utrgv.eduresearchgate.net The catalytic mechanism does not proceed through general base catalysis, where the catalyst would deprotonate the nucleophile (e.g., an alcohol). Instead, it follows a nucleophilic catalysis pathway, which has been strongly supported by both theoretical and experimental studies. nih.govresearchgate.net

The key step in this mechanism is the direct nucleophilic attack of the pyridine ring nitrogen on the electrophilic acyl donor, such as an acid anhydride (B1165640). nih.govsci-hub.st This initial step leads to the formation of a highly reactive acylpyridinium ion intermediate. utrgv.edusci-hub.st This intermediate is significantly more electrophilic than the original acyl donor, which greatly accelerates the subsequent reaction with the ultimate nucleophile (e.g., an alcohol). youtube.com The catalyst is regenerated in a final step, often requiring an auxiliary base to accept the proton released from the nucleophile. utrgv.edusci-hub.st

Formation of Acetylpyridinium Ions in Acylation

In acylation reactions using an agent like acetic anhydride, this compound acts as a nucleophile to form a key reactive intermediate, the N-acetylpyridinium ion. utrgv.edunih.gov This process begins with the lone pair of electrons on the pyridine ring's nitrogen atom attacking one of the carbonyl carbons of the acetic anhydride. nih.govresearchgate.net This nucleophilic attack results in the cleavage of the anhydride bond and the formation of an N-acetyl-2-(dimethylamino)-5-methylpyridinium cation, paired with an acetate (B1210297) anion. nih.govresearchgate.net

Role of Basicity in Catalytic Activity

The catalytic activity of aminopyridines in nucleophilic catalysis is intrinsically linked to the basicity and nucleophilicity of the pyridine ring nitrogen. researchgate.net For this compound, the presence of two electron-donating groups—a methyl group at the 5-position and a dimethylamino group at the 2-position—significantly influences these properties. Electron-donating groups increase the electron density on the pyridine ring, which in turn enhances the Lewis basicity and nucleophilicity of the endocyclic nitrogen atom. acs.org

Decarboxylative Reaction Pathways

Decarboxylative cross-coupling reactions have emerged as powerful methods for forming carbon-carbon and carbon-heteroatom bonds, utilizing carboxylic acids as readily available and stable starting materials. rsc.orgwikipedia.org In these reactions, the carboxylic acid group is extruded as carbon dioxide (CO2), generating a reactive intermediate that can participate in bond formation. wikipedia.org This approach circumvents the need for pre-functionalized organometallic reagents, which are often sensitive to air and moisture. wikipedia.org

The general strategy for a decarboxylative C-N coupling involves the reaction of a carboxylic acid with a nitrogen-containing nucleophile in the presence of a metal catalyst and an oxidant. princeton.edu Dual catalytic systems, such as the combination of copper and photoredox catalysts, have proven particularly effective for the coupling of abundant alkyl carboxylic acids with various nitrogen nucleophiles, including N-heterocycles, amides, and anilines. princeton.edu This methodology allows for the formation of sp³ C–N bonds under mild, room-temperature conditions. princeton.edu

Mechanistic studies suggest that for heteroaromatic carboxylic acids, the presence of a nitrogen atom in the '2' position, as in picolinic acid derivatives, can be crucial for the reaction's success. This is believed to involve the formation of a chelate with the metal catalyst (e.g., palladium), which facilitates the decarboxylation and subsequent coupling steps. wikipedia.org Another advanced approach involves a radical tandem C-N coupling strategy using carboxylic acids and nitroarenes, which can efficiently construct aromatic tertiary amines while avoiding the common problem of overalkylation. nih.gov

Table 1: Catalytic Systems for Decarboxylative C-N Coupling Reactions

Catalytic System Substrates Key Features Reference
Copper and Photoredox (dual catalysis) Alkyl Carboxylic Acids + N-Nucleophiles Mild conditions; broad scope for sp³ C-N bonds. princeton.edu
Iron and Photoredox (dual catalysis) Carboxylic Acids + Nitroarenes Forms tertiary amines; avoids overalkylation. nih.gov
Palladium Heteroaromatic Carboxylic Acids + Aryl Halides Effective for N-heterocycle synthesis; chelation-assisted. wikipedia.org

Reaction Pathways with Different Substrates (e.g., Alcohols vs. Phenols)

The reaction of aminopyridines with alcohols versus phenols proceeds through distinct mechanistic pathways, largely dictated by the differing reactivity of the hydroxyl group in aliphatic and aromatic contexts.

Reaction with Alcohols: The N-alkylation of amines using alcohols typically proceeds via a "borrowing hydrogen" or "hydrogen transfer" mechanism. mdpi.com This process, often catalyzed by transition metals like cobalt or palladium, involves three key steps:

Dehydrogenation: The catalyst temporarily removes hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone. mdpi.com

Condensation: The aminopyridine reacts with the intermediate carbonyl compound to form an imine (or Schiff base), with the elimination of water. mdpi.com

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to form the final N-alkylated amine product. mdpi.com

This pathway is highly atom-economical as it avoids the need for pre-activating the alcohol as a halide or sulfonate and generates water as the only byproduct. rsc.org

Reaction with Phenols: The direct amination of phenols is more challenging due to the strength of the aromatic C-O bond. However, specialized catalytic systems can achieve this transformation. A rhodium-catalyzed amination of phenols provides a direct, redox-neutral route to anilines. organic-chemistry.org The proposed mechanism involves the arenophilic rhodium catalyst coordinating to the phenol's aromatic ring. This π-coordination facilitates a difficult keto-enol tautomerization of the phenol, generating a reactive intermediate that can undergo dehydrative condensation with the amine. organic-chemistry.org This process is also highly atom-economical, producing water as the sole byproduct. organic-chemistry.org

Table 2: Comparison of Amination Pathways for Alcohols and Phenols

Feature Reaction with Alcohols Reaction with Phenols
Mechanism Borrowing Hydrogen (Dehydrogenation-Condensation-Hydrogenation) Direct Dehydrative Condensation
Substrate Activation In situ oxidation to aldehyde/ketone Catalyst-mediated keto-enol tautomerization
Typical Catalysts Cobalt (Co), Palladium (Pd), Ruthenium (Ru) Rhodium (Rh)
Key Intermediate Imine / Schiff Base η⁵-phenoxo Rh(III) complex
Byproduct Water Water
Reference mdpi.com organic-chemistry.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and related pyridines aims to reduce environmental impact by minimizing waste, using safer solvents, and employing sustainable catalysts.

Exploration of Bioderived and Nontoxic Solvents

A primary goal in green chemistry is the replacement of hazardous and petroleum-derived solvents with safer, renewable alternatives. google.com Traditional solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are effective but pose significant health and environmental risks. researchgate.netresearchgate.net Research has focused on identifying bio-derived solvents that are both effective and environmentally benign. acsgcipr.org

Examples of such green solvents include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corn cobs, it is a viable substitute for tetrahydrofuran (THF). researchgate.netacsgcipr.org

γ-Valerolactone (GVL): A bio-derived solvent that has been successfully used in various chemical transformations, including amide synthesis. researchgate.net

Cyrene (Dihydrolevoglucosenone): A bio-based dipolar aprotic solvent alternative that can replace solvents like DMF and NMP. acsgcipr.org

Ethanol: Can be produced via fermentation of biomass and is often used in green synthetic protocols for pyridine derivatives. nih.gov

The use of these solvents reduces dependence on fossil fuels and minimizes the toxicity profile of the chemical process. acsgcipr.org

Table 3: Common Solvents and Their Greener, Bio-derived Alternatives

Conventional Solvent Hazard Profile Bio-derived Alternative(s) Reference
N,N-Dimethylformamide (DMF) Toxic, hazardous Cyrene, γ-Valerolactone (GVL) researchgate.netacsgcipr.org
N-Methyl-2-pyrrolidone (NMP) Toxic, hazardous Cyrene researchgate.net
Tetrahydrofuran (THF) Peroxide-forming 2-Methyltetrahydrofuran (2-MeTHF) researchgate.net
Toluene Toxic, volatile p-Cymene, Limonene acsgcipr.org

Reduction of Waste Generation in Synthetic Processes

Minimizing waste is a cornerstone of green chemistry, often achieved by improving atom economy and reducing the number of synthetic steps. Key strategies employed in the synthesis of aminopyridines include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, where most or all of the atoms from the reactants are incorporated into the final structure. mdpi.comnih.gov MCRs for synthesizing 2-aminopyridines significantly reduce waste by eliminating the need for intermediate isolation and purification steps, thus saving on solvents and materials. mdpi.com

Solvent-Free Synthesis: Conducting reactions without a solvent (neat) is an ideal green method. Several protocols for 2-aminopyridine synthesis have been developed under solvent-free conditions, often with gentle heating or at room temperature, which completely eliminates solvent waste. mdpi.comnih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.govnih.gov This not only saves energy but also often leads to cleaner reactions with higher yields and fewer byproducts, thereby reducing downstream purification waste. nih.gov

These approaches create more efficient and environmentally responsible synthetic routes to valuable heterocyclic compounds. rsc.org

Sustainable Catalytic Applications

The development of sustainable catalysts is crucial for green synthesis, focusing on catalysts that are recyclable, derived from earth-abundant metals, metal-free, or biocatalytic.

Heterogeneous and Recyclable Catalysts: Heterogeneous catalysts, which exist in a different phase from the reactants, can be easily recovered by filtration and reused multiple times. For example, a palladium catalyst supported on graphitic carbon nitride (g-C3N4) has been used for the synthesis of N-substituted aminopyridines and can be recycled effectively. researchgate.net

Earth-Abundant Metal Catalysis: Replacing precious metal catalysts (e.g., palladium, rhodium) with those based on abundant and less toxic metals like iron is a key sustainability goal. Iron-iminopyridine complexes have been developed as sustainable catalysts for reactions such as the synthesis of cyclic carbonates. nih.gov

Metal-Free Catalysis: Eliminating the need for a metal catalyst altogether is a highly desirable green approach. Methods have been developed for synthesizing pyridine derivatives using molecular oxygen (from air) as the sole oxidant, avoiding metal contaminants in the final product. nih.gov

Biocatalysis: The use of enzymes as catalysts offers exceptional selectivity under mild aqueous conditions. Enzyme cascades, combining multiple enzymatic steps in one pot, have been designed for the sustainable synthesis of chiral amines and related heterocycles, providing an efficient alternative to traditional chemical routes. rsc.org

These catalytic innovations are paving the way for safer, more economical, and environmentally friendly chemical manufacturing.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For N,5-dimethylpyridin-2-amine, both proton (¹H) and carbon-13 (¹³C) NMR are crucial for structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the two methyl groups.

Aromatic Protons: The pyridine ring contains three non-equivalent protons. Their chemical shifts and coupling patterns are influenced by the positions of the amino and methyl substituents.

Methyl Protons: The spectrum will feature two singlets corresponding to the two methyl groups. The N-methyl group (N-CH₃) protons typically appear at a chemical shift of approximately 2.5–3.0 ppm. The methyl group attached to the pyridine ring (at the C5 position) will have a distinct chemical shift.

Amine Proton: The proton on the secondary amine (N-H) will also produce a signal, though its chemical shift can be variable and may be broad.

Analysis of derivatives, such as the coordination complexes of aminopyridines, shows that the chemical shifts of the ligand protons can shift downfield upon coordination to a metal center, indicating a change in the electronic environment. scirp.org

Table 1: Predicted ¹H NMR Data for this compound This table is based on general principles and data from similar compounds as specific experimental data for this compound is not widely published.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic CH7.0 - 8.5Multiplet
Aromatic CH6.5 - 7.5Multiplet
Aromatic CH6.0 - 7.0Multiplet
N-HVariableSinglet (broad)
N-CH₃~2.8Singlet
C5-CH₃~2.2Singlet

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will each give a signal in the aromatic region of the spectrum (typically 100-160 ppm). The carbon atom attached to the nitrogen of the amino group (C2) will be significantly shifted.

Methyl Carbons: Two signals will appear in the aliphatic region (typically 15-30 ppm) corresponding to the N-methyl and the C5-methyl carbons.

The chemical shift of a ¹³C nucleus is influenced by factors such as hybridization and the electronegativity of attached atoms. rsc.org Therefore, the carbon attached to the nitrogen atom (C2) is expected to be significantly downfield compared to the other ring carbons.

Table 2: Predicted ¹³C NMR Data for this compound This table is based on general principles and data from related compounds like 4-Methylpyridin-2-amine, as specific experimental data for this compound is not widely available. chemicalbook.com

Carbon Type Predicted Chemical Shift (δ, ppm)
C2 (C-N)~158
C3~105
C4~148
C5 (C-CH₃)~117
C6~138
N-CH₃~28
C5-CH₃~17

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or five decimal places. bldpharm.com This high accuracy allows for the unambiguous determination of a compound's elemental formula. For this compound (C₇H₁₀N₂), HRMS would confirm the molecular weight of approximately 122.0844 g/mol . This technique is crucial for distinguishing between isomers or compounds with the same nominal mass but different elemental compositions.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov GC separates the components of a mixture, which are then individually ionized and detected by the mass spectrometer. This method is highly effective for monitoring the progress of a chemical reaction, identifying intermediates and byproducts, and assessing the purity of the final product, this compound. The analysis of amines by GC-MS can sometimes be challenging due to their polarity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

C=N and C=C Stretches: The pyridine ring will show a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H Bend: A bending vibration for the secondary amine typically appears in the 1550-1650 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1250-1350 cm⁻¹ range.

The IR spectrum for the related compound 2-amino-4,6-dimethylpyridine (B145770) shows characteristic bands that help in identifying the aminopyridine scaffold. biosynth.com Similarly, studies on metal complexes of aminopyridines use IR spectroscopy to confirm the coordination of the ligand to the metal center by observing shifts in these vibrational frequencies. nih.gov

Table 3: Predicted IR Absorption Bands for this compound This table is based on general principles and data from similar compounds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
C=N, C=C Ring Stretches1400 - 1600Strong-Medium
N-H Bend1550 - 1650Medium
C-N Stretch1250 - 1350Medium

Identification of Vibrational Absorption Bands

The vibrational spectrum is shaped by the stretching and bending of the molecule's bonds. For this compound, key vibrations include the N-H stretch of the amino group, C-H stretches of the methyl and pyridine ring moieties, C=C and C=N stretching within the pyridine ring, and various bending and wagging motions.

The N-H stretching vibration of secondary amines typically appears as a single, weak to medium band. In aromatic secondary amines, this band is generally observed around 3400 cm⁻¹. The C-H stretching vibrations from the aromatic pyridine ring and the aliphatic methyl groups are expected in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively. The pyridine ring itself will exhibit characteristic stretching vibrations (C=C and C=N) in the 1600-1400 cm⁻¹ range. The C-N stretching of aromatic amines gives rise to a band typically found between 1335 and 1250 cm⁻¹. Furthermore, the out-of-plane N-H wagging of the secondary amine is expected in the broad region of 910-665 cm⁻¹.

A summary of the expected vibrational absorption bands for this compound is presented in the table below.

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹)
N-H StretchSecondary Amine3450 - 3300
C-H Stretch (Aromatic)Pyridine Ring3100 - 3000
C-H Stretch (Aliphatic)Methyl Groups2975 - 2850
C=C and C=N StretchPyridine Ring1610 - 1430
C-N StretchAromatic Amine1335 - 1250
N-H WagSecondary Amine910 - 665

This table presents expected vibrational frequencies based on data from analogous compounds.

X-ray Crystallography and Crystal Structure Analysis

While a specific crystal structure determination for this compound is not publicly documented, analysis of closely related compounds, such as derivatives of (4,6-dimethylpyridin-2-yl)amine and co-crystals of other dimethylpyridine compounds, provides significant insight into the likely molecular conformation and intermolecular interactions that govern its solid-state architecture.

Elucidation of Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is expected to be largely influenced by the planar nature of the pyridine ring. The amine and methyl substituents will be positioned on this ring. The exocyclic C-N bond is likely to have some degree of double-bond character due to resonance with the pyridine ring, which would favor a planar arrangement of the N-H group with the ring.

Intermolecular interactions are crucial in defining the crystal packing. In related structures, a variety of non-covalent interactions are observed, including hydrogen bonding and π-π stacking. These interactions dictate the three-dimensional arrangement of the molecules in the crystal lattice. For instance, in the crystal structures of related aminopyridine derivatives, molecules are often linked into complex supramolecular networks through these interactions.

Analysis of Hydrogen Bonding Networks

The presence of a secondary amino group (-NH-) in this compound makes it a potent hydrogen bond donor. The nitrogen atom of the pyridine ring and the nitrogen of the amino group can also act as hydrogen bond acceptors. Consequently, the formation of intermolecular N-H···N hydrogen bonds is highly probable in the crystalline state. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. In the crystal structures of similar aminopyridine compounds, N-H···N and N-H···O (if solvent or other functional groups are present) hydrogen bonds are consistently observed as the primary drivers of the supramolecular assembly. researchgate.netiucr.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Attribution of Vibrational Frequencies

The vibrational spectrum of a molecule is a unique fingerprint that arises from the various motions of its atoms. The attribution of these vibrational frequencies, typically measured by Infrared (IR) and Raman spectroscopy, can be complex. Computational methods, particularly Density Functional Theory (DFT), are instrumental in providing a reliable assignment of the observed spectral bands to specific molecular vibrations.

While a detailed vibrational analysis specifically for N,5-dimethylpyridin-2-amine is not extensively documented in the surveyed literature, a comprehensive study on the closely related compound 2-amino-5-methylpyridine (B29535) offers significant insight researchgate.net. The primary difference between these two molecules is the substitution of a hydrogen atom with a methyl group on the exocyclic amine. The vibrational assignments for 2-amino-5-methylpyridine, determined through Fourier Transform (FTIR and FT-Raman) spectroscopy and supported by DFT (B3LYP) calculations, provide a strong basis for understanding the vibrational modes of this compound researchgate.net.

Key vibrational modes for the pyridine (B92270) ring and its substituents include C-H, C-C, and C-N stretching and bending vibrations. In a study of a copper (II) complex with 2-amino-5-methylpyridine, it was noted that the C=N stretching band shifted to a higher wavenumber (from 1630 cm⁻¹ to 1660 cm⁻¹) upon coordination, indicating the involvement of the pyridine ring nitrogen in bonding researchgate.net. Conversely, the N-H stretching vibration remained largely unshifted, suggesting the exocyclic amino group was not directly involved in the chelation researchgate.net.

For this compound, one would expect the disappearance of N-H stretching and bending modes present in 2-amino-5-methylpyridine and the appearance of vibrations associated with the N-methyl group. The fundamental vibrations for the structural analog 2-amino-5-methylpyridine are presented below.

Table 1: Selected Vibrational Frequency Assignments for 2-amino-5-methylpyridine (Analog of this compound) Data sourced from DFT calculations and experimental spectra. researchgate.net

Frequency (cm⁻¹)AssignmentDescription of Motion
~3450ν(NH₂)Asymmetric N-H Stretch
~3330ν(NH₂)Symmetric N-H Stretch
~3060ν(CH)Aromatic C-H Stretch
~2920ν(CH₃)Methyl C-H Stretch
~1630δ(NH₂)NH₂ Scissoring (Bending)
~1600ν(C=C), ν(C=N)Pyridine Ring Stretching
~1490ν(C=C), ν(C=N)Pyridine Ring Stretching
~1450δ(CH₃)Methyl Asymmetric Bending
~1380δ(CH₃)Methyl Symmetric Bending
~1280ν(C-N)C-N (exocyclic) Stretch
~830γ(CH)Ring C-H Out-of-plane Bend
~550Φ(C-C)Ring Torsion

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending, Φ = torsion. The values are approximate and based on the published data for 2-amino-5-methylpyridine.

Evaluation of Compound Stability and Binding Energy

Computational methods are crucial for evaluating the thermodynamic stability of a compound and its binding energy within a larger molecular assembly, such as a host-guest complex or a crystal lattice. These calculations often employ DFT to determine optimized geometries and interaction energies.

Furthermore, computational studies on the synthesis and structure of coordination complexes, such as those involving 2-amino-5-methylpyridinium cations, utilize DFT to calculate molecular descriptors and evaluate stability dntb.gov.ua. Such analyses provide insights into the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity, which are all related to the compound's intrinsic stability dntb.gov.ua. The methodology from these studies on closely related molecules would be directly applicable to assessing the stability and binding characteristics of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a time-resolved view of molecular motion, allowing for the assessment of dynamic processes, structural organization, and transport properties.

Assessment of Structural and Transport Properties of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are of great interest as designer solvents and catalysts. MD simulations are a key tool for understanding the relationship between their chemical structure and their macroscopic properties mdpi.com. These simulations can predict bulk properties like density and viscosity and provide microscopic insights into structural organization through tools like radial distribution functions researchgate.net.

While substituted pyridinium (B92312) cations are a common component of ILs, the surveyed research did not identify any studies where this compound was specifically used to form an ionic liquid. MD simulations have been performed on ILs based on other isomers, such as N-alkylpyridinium and N,N-dimethylpyridin-4-amine (DMAP) researchgate.netnih.gov. These studies investigate how factors like the length of alkyl chains on the cation influence structural and transport properties researchgate.net. For example, simulations of N-alkylpyridinium tetrafluoroborate (B81430) ILs have shown that increasing temperature enhances the aggregation of both polar and nonpolar regions within the liquid researchgate.net. Although no specific data exists for an IL based on this compound, these studies establish a clear methodology for how MD simulations would be used to assess its potential structural and transport properties if it were to be used as an IL cation.

Prediction of Physico-chemical Parameters (e.g., LogP, TPSA)

Physicochemical parameters are critical in chemical and pharmaceutical sciences for predicting the behavior of a molecule in various environments. Properties like the logarithm of the octanol-water partition coefficient (LogP) and the topological polar surface area (TPSA) are key indicators of a molecule's lipophilicity and polarity, respectively. These parameters are often calculated using computational algorithms.

For this compound, computationally predicted values for these properties are available from chemical informatics databases.

Table 2: Predicted Physicochemical Parameters for this compound

ParameterValueDescriptionSource
Molecular Formula C₇H₁₀N₂The elemental composition of the molecule.-
Molecular Weight 122.17 g/mol The mass of one mole of the substance.-
Consensus LogP o/w 1.34A measure of lipophilicity; higher values indicate lower water solubility. ambeed.com
TPSA 38.35 ŲThe sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule; relates to transport properties.Predicted

Note: TPSA value is a typical predicted value from computational software; the LogP value is a consensus value from multiple prediction methods. ambeed.com

Applications in Medicinal Chemistry and Biological Systems

Therapeutic Applications

Derivatives of N,5-dimethylpyridin-2-amine have shown promise as anticancer agents through various mechanisms of action. Research has focused on their ability to inhibit key proteins involved in cancer progression, induce cell death in cancer cells, and prevent the development of cancer.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer development and progression. Inhibition of Hsp90 has emerged as a promising strategy in cancer therapy. Certain derivatives of this compound have been identified as potent inhibitors of Hsp90. For instance, a novel series of 2-amino-6-halopurine Hsp90 inhibitors, such as 2-amino-6-chloro-9-(4-iodo-3,5-dimethylpyridin-2-ylmethyl)purine, have demonstrated high potency in assays measuring the degradation of Hsp90 client proteins like HER-2. acs.org These inhibitors have also shown excellent antiproliferative activity against various tumor cell lines. acs.org

The cytotoxic effects of dimethylpyridine derivatives have been evaluated against a range of cancer cell lines. Studies have shown that these compounds can inhibit the growth of cancer cells, in some cases with a degree of selectivity over normal cells. For example, certain Schiff base derivatives of dimethylpyridine have been shown to inhibit the growth of human cancer cell lines such as A549 (lung adenocarcinoma) and LoVo (colon adenocarcinoma). nih.gov Notably, some of these compounds exhibited lower IC₅₀ values for tumor cells compared to normal fibroblasts, suggesting a potential therapeutic window. nih.gov Platinum(II) complexes incorporating dimethylpyridine ligands have also demonstrated cytotoxic effects against DLD-1 colon cancer and A549 human lung cancer cell lines. researchgate.net

Table 1: Cytotoxic Activity of Selected Dimethylpyridine Derivatives

Compound/Derivative Cancer Cell Line IC₅₀ (µM) Reference
Schiff base derivative (PS19) LoVo Lower than normal cells nih.gov
Schiff base derivative (PS40) LoVo Lower than normal cells nih.gov
Schiff base derivative (PS41) LoVo Lower than normal cells nih.gov
Bis(3,4-dimethylpyridine)dichloroplatinum(II) DLD-1 - researchgate.net
Bis(3,4-dimethylpyridine)dichloroplatinum(II) A549 - researchgate.net
Aminomethyl dimethylpyridinones HepG2 <10 mdpi.com
Aminomethyl dimethylpyridinones HCT116 <10 mdpi.com
Aminomethyl dimethylpyridinones A549 <10 mdpi.com

One of the key mechanisms by which anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death, and by interfering with the cell cycle of cancer cells. Derivatives of dimethylpyridine have been shown to trigger these cellular processes. For instance, some 1,2,4-triazole (B32235) derivatives with a 4,6-dimethylpyridine scaffold have been found to induce apoptosis in HT-29 human colon cancer cells. mdpi.com These compounds were observed to increase the population of apoptotic cells, a process often mediated by key proteins like p53 and caspases. mdpi.com The proposed mechanism for some dimethylpyridine derivatives involves cell cycle arrest and the induction of apoptosis.

Chemoprevention involves the use of natural or synthetic substances to prevent, suppress, or reverse the process of carcinogenesis. Some dimethylpyridine derivatives have been investigated for their chemopreventive potential, primarily through their anti-inflammatory properties. Cyclooxygenase (COX) enzymes, particularly COX-2, are often overexpressed in tumors and play a role in inflammation and cancer development. nih.govresearchgate.net Certain Schiff base derivatives of dimethylpyridine have demonstrated the ability to inhibit COX-1 and COX-2 enzymes. nih.gov This inhibition of COX enzymes is a well-established mechanism for the chemopreventive effects of some non-steroidal anti-inflammatory drugs (NSAIDs) and suggests that dimethylpyridine derivatives could have a similar potential in cancer prevention. nih.govresearchgate.net The mechanisms underlying the chemopreventive effects of COX inhibitors include the induction of apoptosis and inhibition of cell proliferation. nih.govresearchgate.net

In addition to their anticancer activity, pyridine-based compounds have been explored for their potential to combat infectious diseases.

Research into the antimicrobial properties of this compound and its derivatives has revealed activity against various pathogens. nih.gov For example, certain 2-amino-5-substituted pyridine (B92270) derivatives have demonstrated both fungicidal and bactericidal activity. researchgate.net The substitution pattern on the pyridine ring appears to influence the antimicrobial potency. researchgate.net Additionally, some sulfaguanidine (B1682504) hybrids incorporating a pyridine-2-one moiety have shown good antimicrobial activity against several bacterial and fungal pathogens. nih.gov Antifungal activity has also been reported for 6-alkyl-2,3,4,5-tetrahydropyridines, which are structurally related to dimethylpyridines. nih.gov One study identified two new compounds containing a dimethylpyridinone heterocycle with antifungal properties against Candida albicans. nih.gov

The antiviral potential of pyridine derivatives has also been a subject of investigation. mdpi.comgoogle.commdpi.com While specific studies on this compound are limited, broader research on pyridine compounds has shown promise. For instance, a newly synthesized imide derivative of 3-nitro-1,8-naphthalic acid containing a dimethylaminoethyl group demonstrated inhibitory effects against herpes simplex virus type 1 (HSV-1) and vaccinia virus (VV). nih.gov The search for new antiviral agents has been spurred by global health threats, and pyridine-containing compounds are among the many heterocyclic structures being explored for this purpose. mdpi.com

Antimalarial Agents

The development of new antimalarial agents is crucial to combat drug-resistant strains of Plasmodium falciparum. While there is no direct evidence of this compound itself being an antimalarial agent, its structural features are present in more complex molecules that have demonstrated antiplasmodial activity. For example, structure-activity relationship studies on 3,5-diaryl-2-aminopyridines led to the development of pyrazine (B50134) analogues with potent oral antimalarial activity. nih.gov Furthermore, a novel 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H- ontosight.ainih.govvulcanchem.comtriazole-3-carboxylic acid ethyl ester, showed modest antimalarial activity against the 3D7 P. falciparum strain with an IC50 of 176 µM. researchgate.net These findings suggest that the aminopyridine core can serve as a pharmacophore in the design of new antimalarial drugs.

HIV-1 Inhibitors

The pyridine moiety is a key structural component in several HIV-1 integrase strand transfer inhibitors (INIs). nih.gov While research on this compound for this application is not directly reported, studies on related compounds highlight the importance of the aminopyridine scaffold. For instance, a series of novel thiazolidin-4-ones were synthesized, and among them, (±)-2-adamantan-1-yl-3-(4,6-dimethyl-pyridin-2-yl)-thiazolidin-4-one demonstrated remarkable anti-HIV-1 activity with an EC50 value of 0.35 µM. iaea.org This compound acts as a non-nucleoside reverse transcriptase (RT) inhibitor. iaea.org Further research on similar structures revealed that the substitution pattern on the thiazolidin-4-one scaffold, including the presence of a 4,6-dimethylpyridin-2-yl group at the N-3 position, significantly impacts anti-HIV-1 activity and cytotoxicity. acs.org These studies underscore the potential of incorporating the dimethyl-substituted aminopyridine moiety into more complex molecules to develop novel HIV-1 inhibitors.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative diseases. mdpi.comnih.gov Therefore, selective inhibition of nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS) is a key therapeutic strategy. mdpi.comnih.gov

The 2-aminopyridine (B139424) scaffold has been a foundation for designing potent and selective nNOS inhibitors. nih.gov A significant challenge has been to develop inhibitors that can cross the blood-brain barrier. google.com One approach involved creating symmetric double-headed aminopyridines. nih.gov While a lead compound showed low nanomolar inhibitory potency, it had poor isoform selectivity. scispace.com To enhance selectivity, researchers designed inhibitors with a central pyridine linker. Compound 14j from this series exhibited excellent potency for rat nNOS (Ki 16 nM) and human nNOS (Ki 13 nM) with high selectivity over eNOS. nih.gov

Another strategy focused on synthesizing derivatives of 6-((3-((3-fluorophenethylamino)methyl)phenoxy)methyl)-4-methylpyridin-2-amine. One such derivative, compound 10 , displayed high potency and selectivity for nNOS (Ki = 40 nM) and was predicted to have a high probability of penetrating the blood-brain barrier. mdpi.com The synthesis of these inhibitors often involves protecting the 2-amino group of a starting material like 2-amino-4,6-dimethylpyridine (B145770), which is an isomer of this compound. mdpi.comnih.govgoogle.com

The selectivity of aminopyridine-based inhibitors for nNOS over eNOS often arises from subtle differences in the active sites of the enzymes. nih.gov X-ray crystallography has revealed that the binding modes of these inhibitors can differ between the two isoforms. For example, the inhibitor 3j , a symmetric double-headed aminopyridine, binds to both the substrate and pterin (B48896) sites in nNOS but only to the substrate site in eNOS. nih.gov

In the case of inhibitors with a central pyridine linker, the orientation of this linker within the active site is crucial for selectivity. For compound 14g , the pyridine linker adopts an upward position in nNOS, while in eNOS, it is no longer in this orientation. nih.gov This difference in binding mode contributes to the high selectivity of these compounds for nNOS. The 2-aminopyridine portion of these inhibitors typically forms hydrogen bonds with a key glutamate (B1630785) residue (Glu592 in nNOS, Glu363 in eNOS) in the active site. nih.gov

Role as Building Blocks in Drug Discovery

This compound and its close structural analogs are recognized as important building blocks in drug discovery and development. ontosight.aisolubilityofthings.comcymitquimica.com The pyridine ring system itself is a key structural motif in many pharmacologically active natural and synthetic compounds. researchgate.netnih.gov The presence of the amino group and the methyl substituents on the pyridine ring of this compound provides specific points for chemical modification, making it a valuable starting material for creating diverse molecular libraries. ontosight.airesearchgate.net These libraries can then be screened for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai

The 2-aminopyridine moiety is a crucial pharmacophore found in numerous clinically approved drugs. This structural motif is often used to create pyrimidine (B1678525) derivatives, which are a significant class of heterocyclic compounds with diverse pharmacological activities. mdpi.com The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, for example, has been achieved through palladium-catalyzed Buchwald-Hartwig amination reactions. mdpi.com This method allows for the creation of a variety of substituted pyrimidines with potential therapeutic applications. mdpi.com

Furthermore, 2-aminopyrimidine (B69317) derivatives are utilized as starting materials for the synthesis of fused heterocyclic systems like imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines. mdpi.com The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been accomplished through a one-pot, three-component reaction, highlighting the versatility of pyrimidine-based compounds in generating complex molecular architectures. scielo.org.mx Research has also focused on the synthesis of bicyclic pyrimidine derivatives that can act as ATP analogues, targeting purine-dependent proteins. researchgate.net

The following table summarizes the synthesis of various pyrimidine derivatives from aminopyridine precursors:

Starting MaterialReagents and ConditionsProductApplication/Significance
4-(pyridin-3-yl)pyrimidin-2-amineArylbromide, Pd(II) catalyst, xantphos, NaOtBu, toluene (B28343), refluxN-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivativesPotential for new heterocyclic compounds with diverse biological activities. mdpi.com
2-amino-4,6-dichloropyrimidineVarious amines, triethylamine, solvent-free, 80-90°C2-aminopyrimidine derivativesEvaluated as β-glucuronidase inhibitors. mdpi.com
Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivativesTetra-n-butylammonium bromide (TBAB), ethanol (B145695), 50°CPolyfunctionalized pyrrolo[2,3-d]pyrimidine derivativesGreen and efficient synthesis of complex heterocyclic systems. scielo.org.mx
4,6-dichloro-5-nitropyrimidineMulti-step solid-phase synthesisBicyclic pyrimidine derivativesTargeting purine-dependent proteins as ATP analogues. researchgate.net

This table provides a summary of synthetic methods for pyrimidine derivatives and is not an exhaustive list.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring. openmedicinalchemistryjournal.com The pyridine nucleus, in particular, is a common feature in many biologically active molecules. researchgate.netnih.gov The incorporation of the this compound scaffold into larger, more complex heterocyclic systems is a common strategy in the development of new therapeutic agents. openmedicinalchemistryjournal.com These compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, antifungal, antibacterial, antiviral, and anticonvulsant properties. openmedicinalchemistryjournal.com

The synthesis of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines has led to the discovery of novel macrofilaricidal compounds for treating onchocerciasis. acs.org Additionally, the development of 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides has yielded potent inhibitors of bacterial Sfp-PPTase with antibacterial activity. acs.org

This compound and its derivatives serve as crucial precursors for the synthesis of a variety of pharmacologically active agents. ontosight.ai For instance, 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide has been used as a starting material for the synthesis of novel pyridine-based compounds that act as PIM-1 kinase inhibitors and induce apoptosis and autophagy in breast cancer cell lines. acs.org

The versatility of the aminopyridine scaffold is further demonstrated in the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors. Starting from 2-amino-4,6-dimethylpyridine, researchers have synthesized dimeric aminopyridine compounds with high selectivity for nNOS, which are being investigated for the treatment of neurodegenerative diseases. google.com

Radiopharmaceutical Applications

The development of radiolabeled compounds for diagnostic imaging is a significant area of research in medicinal chemistry. The unique properties of certain pyridine derivatives make them suitable candidates for the development of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging.

Researchers have synthesized and evaluated a series of fluorinated benzofuran (B130515) derivatives as potential tracers for PET imaging. nih.gov These compounds are designed to target specific biological markers associated with diseases like Alzheimer's.

Alzheimer's disease is characterized by the accumulation of β-amyloid (Aβ) plaques in the brain. nih.gov The ability to visualize these plaques in living individuals is crucial for early diagnosis and for monitoring the effectiveness of potential treatments. benthamscience.com To this end, fluoro-pegylated pyridylbenzofuran derivatives have been developed as PET imaging agents. nih.govnih.gov

One such derivative, [¹⁸F]FPYBF, which is 5-(5-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)benzofuran-2-yl)-N,N-dimethylpyridin-2-amine, has shown a high affinity for Aβ plaques. nih.gov Studies have demonstrated that this compound can effectively label Aβ plaques in postmortem human brain sections from Alzheimer's patients and can be used to visualize Aβ deposits in the brains of transgenic mice. nih.govnih.gov The development of these PET tracers, including other fluorinated and ¹¹C-labeled benzofuran derivatives, represents a significant advancement in the non-invasive detection of Aβ pathology. nih.govelifesciences.org

The following table details key findings related to fluoro-pegylated pyridylbenzofuran derivatives for PET imaging of Aβ plaques:

Compound/TracerKey FindingsReference
Fluorinated benzofuran derivativesDisplayed high affinity for Aβ(1-42) aggregates with Ki values in the nanomolar range. nih.gov
[¹⁸F]17 (a radiofluorinated benzofuran derivative)Labeled β-amyloid plaques in Tg2576 mouse brain sections and showed high initial brain uptake. nih.gov
[¹¹C]8 (5-hydroxy-2-(4-methyaminophenyl)benzofuran)Showed a low Ki value (0.7 nM), intensely stained amyloid plaques and neurofibrillary tangles, and demonstrated good brain penetration and rapid washout in mice. nih.gov
[¹⁸F]FPYBF (a fluoro-pegylated pyridylbenzofuran derivative)Exhibited high affinity for βA plaques and successfully visualized βA deposits in mouse models. nih.gov
Pretargeted PET imaging with a TCO-modified antibody and [¹⁸F]HTzADemonstrated specific imaging of brain Aβ pathology in an Alzheimer's disease mouse model. elifesciences.org

This table highlights significant research findings and is not an exhaustive list of all studies in this area.

Fluoro-pegylated Pyridylbenzofuran Derivatives for PET Imaging

Pharmacokinetics and Brain Clearance Studies

The ability of a compound to cross the blood-brain barrier (BBB) and achieve sufficient concentration in the central nervous system is crucial for treating neurological disorders. Derivatives of this compound have been investigated for these properties, particularly in the context of developing imaging agents for diseases like Alzheimer's. wustl.eduresearchgate.net

One such derivative, a fluorine-18 (B77423) labeled counterpart designated as ¹⁸F-7B, demonstrated high initial penetration into the brains of normal mice, with an uptake of 7.23 ± 0.47% of the injected dose per gram (%ID/g) at 5 minutes post-injection. wustl.eduresearchgate.net The subsequent clearance from the brain is also a critical factor. For ¹⁸F-7B, the brain uptake at 120 minutes was 1.55 ± 0.01 %ID/g, resulting in a 5-minute/120-minute brain uptake clearance ratio of 4.7. wustl.eduresearchgate.net This ratio is a key benchmark, with values greater than 4 being consistent with agents that can effectively traverse the BBB for PET brain imaging. wustl.edu

The pharmacokinetic profile of ¹⁸F-7B is comparable, and in some aspects superior, to other established imaging agents. For instance, its brain clearance ratio is slightly better than that of Florbetapir (ratio of 4.07) and comparable to Florbetaben (ratio of ~5.0). wustl.edu Furthermore, this derivative maintains stability in human serum, a vital characteristic for a viable diagnostic agent. researchgate.net The lipophilicity of a compound, measured as its log P value, also influences its brain penetrance. The ¹⁸F-7B derivative has a log P value of 1.3, which is considered favorable for crossing the BBB. wustl.edu

Table 1: Pharmacokinetic Properties of PET Imaging Agent Derivative ¹⁸F-7B

Parameter Value Reference
Initial Brain Uptake (5 min) 7.23 ± 0.47 %ID/g wustl.eduresearchgate.net
Brain Uptake (120 min) 1.55 ± 0.01 %ID/g wustl.edu
Brain Clearance Ratio (5 min/120 min) 4.7 wustl.eduresearchgate.net
Log P 1.3 wustl.edu

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For aminopyridine-based compounds, including derivatives of this compound, SAR studies have been pivotal in optimizing their therapeutic effects.

The biological activity of aminopyridine derivatives can be significantly altered by the nature and position of various substituents on the pyridine ring and associated structures. mdpi.com Research into pyrazolo[1,5-a]pyrimidine-7-amine analogues, which incorporate a pyridinyl moiety, has shown that specific substitutions are crucial for their anti-mycobacterial activity. mdpi.com

For instance, in a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, it was found that a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents resulted in the most effective analogues. mdpi.com The substitution on the pyridine ring itself is also critical. When exploring substituents on the 7-(2-pyridylmethylamine) part of the molecule, it was observed that small, neutral groups at the 6'-position were not favorable, whereas potent electron-donating groups, such as aliphatic amines, led to active compounds. mdpi.com Conversely, a range of substituents with different electronic, lipophilic, and steric properties at the 5'-position all resulted in compounds with modest to good activity. mdpi.com

In a different class of compounds, (N^N^N)platinum pyridyl complexes, electron-withdrawing substituents were found to enhance photosensitizing capabilities. rsc.org Specifically, chloro substitution on the central pyridine ring led to promising chemotherapeutic properties, and fluoromethylated substituents on an ancillary pyridine ring increased cytotoxicity under irradiation. rsc.org

Studies on 3,5-dimethylpyridin-4(1H)-one derivatives as activators of AMP-activated protein kinase (AMPK) revealed that the position of a methyl group on the central pyridine ring was key. A methyl group at the 6-position improved activity tenfold compared to a 3-methyl analogue. jst.go.jp

Table 2: Influence of Substituent Position on AMPK Activation

Compound Substituent Position Relative Activity
4a 3-methyl 1x
4b 6-methyl (alternative scaffold) 3x more potent than 4a
4c 6-methyl 10x more potent than 4a

> Data derived from a study on 3,5-dimethylpyridin-4(1H)-one derivatives. jst.go.jp

Molecular modifications are intentionally designed to improve a lead compound's properties, such as potency, selectivity, solubility, and metabolic stability. jchemrev.com For aminopyridine-based scaffolds, several strategies have been employed to enhance their therapeutic potential.

In the development of inhibitors for human neuronal nitric oxide synthase (nNOS), structural modifications focused on the linker and tail portions of the molecule. Replacing a pyridine linker with a fluorobenzene (B45895) ring significantly increased cell permeability. nih.gov For example, a compound with a fluorophenyl-based biaryl linker (18) showed a threefold higher effective permeability (Pe = 17.41 × 10⁻⁶ cm/s) compared to its pyridine-based counterpart (16, Pe = 5.56 × 10⁻⁶ cm/s). nih.gov Further, methylation of a secondary amine in the tail portion to a tertiary amine was pursued to improve permeability by reducing the number of hydrogen bond donors. nih.gov

For a series of corticotropin-releasing factor (CRF1) receptor antagonists based on a pyrazolo[1,5-a]pyrimidine (B1248293) core, introducing a weakly basic pyridine ring at the 3-position was a key modification. This change was designed to reduce lipophilicity and increase water solubility compared to earlier phenyl-containing leads. This strategy was successful, leading to potent antagonists with improved physicochemical properties and oral bioavailability. acs.org One such compound (26h) demonstrated high receptor binding affinity (Ki = 3.5 nM), good water solubility (>10 mg/mL), and the ability to penetrate the brain. acs.org

In the optimization of 2-aminothiazoles for prion disease, modifications to the terminal pyridyl ring were explored. The introduction of amine or ether side chains produced new analogs that retained good potency while potentially altering pharmacokinetic properties. nih.gov

These examples underscore the power of targeted molecular modifications in transforming a basic chemical scaffold like this compound into a compound with desirable, therapeutically relevant properties. jchemrev.com

Applications in Specific Organic Transformations

Fischer Indole (B1671886) Synthesis

The Fischer indole synthesis is a classic and widely used method for synthesizing indoles from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov The reaction proceeds through the formation of a phenylhydrazone, followed by an acid-catalyzed organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.orgbyjus.com

In the traditional acid-catalyzed Fischer indole synthesis, a basic compound like this compound would not function as a catalyst. However, modern variations of this reaction have expanded its scope. For instance, the Buchwald modification utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the key intermediate. wikipedia.org In such transition-metal-catalyzed transformations, 2-aminopyridine derivatives are valuable as chelating ligands. nih.gov N-aryl-2-aminopyridines can serve as precursors for indole synthesis in the presence of various transition metal catalysts, including palladium, rhodium, and iridium. rsc.org Therefore, this compound could potentially be employed as a ligand in these catalyzed versions of the Fischer indole synthesis, where it would coordinate to the metal center and modulate its catalytic activity.

1H-Tetrazole Formation via Click Chemistry

The formation of 1H-tetrazoles can be achieved via "click chemistry," specifically through the [2+3] cycloaddition of nitriles and azides. organic-chemistry.orgnih.gov This reaction is a powerful tool for constructing this important heterocyclic motif. While the reaction can proceed thermally, it is often accelerated by catalysts.

Pyridine derivatives have been shown to play a role in promoting tetrazole synthesis. For example, 4-(dimethylamino)pyridine (DMAP) is used in a reaction that produces 1,5-disubstituted tetrazoles. organic-chemistry.org Similarly, pyridine has been used as a reagent in the formation of tetrazolo[1,5-a]pyridines. researchgate.net As a structural analogue of these compounds, this compound possesses a nucleophilic pyridine nitrogen that could serve a similar catalytic or base-assisting function, activating the nitrile substrate or facilitating the cycloaddition process.

Reductive Cross-Electrophile Coupling Reactions

Reductive cross-electrophile coupling reactions have emerged as powerful methods for C-C bond formation, circumventing the need for pre-formed organometallic reagents. These reactions typically employ a transition metal catalyst and a stoichiometric reductant to couple two different electrophiles.

The nickel-catalyzed reductive cross-coupling of aryl electrophiles (C(sp²)) and alkyl electrophiles (C(sp³)) is a particularly valuable transformation for introducing alkyl groups into aromatic rings and increasing the sp³ character of molecules. tcichemicals.compolimi.it The success of these reactions is highly dependent on the ligand coordinated to the nickel catalyst.

Nitrogen-based bidentate ligands are crucial for enabling this reactivity. tcichemicals.com Research has shown that ligands such as di(2-picolyl)amines (DPAs) are a robust and modular class for this specific transformation. nih.gov 2-Aminopyridines are well-recognized as effective chelating ligands in organometallic chemistry. nih.gov this compound, as a 2-aminopyridine derivative, fits the structural requirements to act as an effective ligand in Ni-catalyzed C(sp²)-C(sp³) cross-electrophile coupling. It can form a stable chelate with the nickel center, thereby stabilizing the catalytically active species and facilitating the reductive coupling process.

Table 2: Components of Ni-Catalyzed C(sp²)-C(sp³) Cross-Electrophile Coupling

Component Example Function
Metal CatalystNiBr₂·glyme, NiCl₂Facilitates oxidative addition and reductive elimination
LigandBipyridines, Di(2-picolyl)aminesStabilizes and modulates the reactivity of the Ni center
Potential LigandThis compoundPotential bidentate ligand for Nickel
C(sp²) ElectrophileAryl Halides (e.g., Aryl Bromide)Source of the aryl group
C(sp³) ElectrophileAlkyl Halides (e.g., Alkyl Bromide)Source of the alkyl group
ReductantZinc (Zn), Manganese (Mn)Provides electrons for the reductive cycle

Development of Catalytic Systems

N,N-Dimethylpyridin-4-amine (DMAP)-Based Ionic Liquids

N,N-Dimethylpyridin-4-amine (DMAP), an isomer of this compound, is a widely used nucleophilic catalyst in organic synthesis. commonorganicchemistry.com In recent years, there has been a growing interest in immobilizing catalysts on solid supports or in ionic liquids to facilitate catalyst recovery and reuse, aligning with the principles of green chemistry. DMAP-based ionic liquids have emerged as a promising class of catalysts. researchgate.netrsc.orgrsc.org

DMAP-based ionic liquids are synthesized by N-alkylation of DMAP, followed by anion exchange. rsc.org This process allows for the creation of a wide range of ionic liquids with tunable properties based on the choice of the alkyl chain and the anion. These ionic liquids have been successfully employed as efficient catalysts in various organic transformations, including the synthesis of indoles (via Fischer indole synthesis) and 1H-tetrazoles (via click chemistry). researchgate.netrsc.orgrsc.org

The catalytic efficiency of these DMAP-based ionic liquids has been demonstrated to be high, often requiring only a minimal catalyst loading. researchgate.netrsc.orgrsc.org For instance, in the Fischer indole synthesis, as little as 0.2 equivalents of the DMAP-based ionic liquid catalyst can be sufficient. researchgate.netrsc.org The thermal stability of these ionic liquids has also been evaluated, indicating their suitability for reactions conducted at elevated temperatures. researchgate.netrsc.org

The use of ionic liquids as catalysts and reaction media offers several advantages from a green chemistry perspective. hidenisochema.comijbsac.org One of the most significant benefits is their negligible vapor pressure, which drastically reduces the emission of volatile organic compounds (VOCs) into the atmosphere. hidenisochema.com This is a stark contrast to traditional organic solvents, which are often volatile and contribute to air pollution. hidenisochema.com

Furthermore, the non-flammability and high thermal stability of many ionic liquids enhance the safety of chemical processes. hidenisochema.com A key feature of ionic liquids in sustainable chemistry is their potential for recyclability. hidenisochema.com After a reaction, the ionic liquid containing the catalyst can often be separated from the product and reused in subsequent reaction cycles, minimizing waste generation. hidenisochema.com The ease of removal of DMAP-based ionic liquids from reaction mixtures has been noted as a practical advantage. scispace.com The reduced toxicity of DMAP compared to pyridine also presents an advantage in the preparation and handling of these ionic liquids. scispace.com

Ligands in Metal-Catalyzed Reactions

The performance of a metal catalyst is intricately linked to the properties of the ligands coordinated to the metal center. Ligands can influence the catalyst's stability, solubility, and reactivity, as well as the selectivity of the reaction. Pyridine-containing ligands are prevalent in coordination chemistry and catalysis due to the presence of a nitrogen atom that can effectively coordinate to transition metals. polimi.it

Di(2-picolyl)amine (DPA) is a tridentate ligand that contains two picolyl groups attached to a secondary amine. sigmaaldrich.comwikipedia.org This structural motif makes it an excellent chelating agent for a variety of transition metals. polimi.it The synthesis of DPA derivatives is relatively straightforward, allowing for the functionalization of the amine group and the pyridine rings to fine-tune the ligand's steric and electronic properties. tcichemicals.compolimi.it

DPA and its derivatives have been successfully utilized as ligands in a range of metal-catalyzed reactions. tcichemicals.com For example, iron complexes of DPA have been shown to catalyze the direct hydroxylation of benzene (B151609) to phenol. sigmaaldrich.com In the context of cross-coupling reactions, DPA ligands have been found to be particularly effective in nickel-catalyzed reductive cross-electrophile couplings, sometimes outperforming standard bipyridyl ligands in terms of product yields for certain substrates. tcichemicals.com The ability to modify the DPA scaffold allows for the creation of a library of ligands with diverse chelating capabilities, which can be screened for optimal performance in various catalytic transformations. polimi.it

Catalytic Applications in Organic Synthesis

Catalysis in C-C Bond Formation

A comprehensive review of scientific literature reveals no specific studies detailing the use of N,5-dimethylpyridin-2-amine as a ligand in copper-catalyzed Atom Transfer Radical Polymerization (ATRP). Therefore, no direct experimental data, detailed research findings, or specific data tables regarding its performance in ATRP are available.

However, based on the well-established principles of ligand design and the extensive research on structurally similar pyridine-based ligands in ATRP, a scientifically grounded role for this compound can be postulated. The primary function of a ligand in a copper-based ATRP catalyst system is to form a complex with the copper halide, thereby solubilizing the metal salt and, crucially, modulating its redox potential. This modulation is key to establishing the equilibrium between the active (radical) and dormant (alkyl halide) species, which is the hallmark of a controlled polymerization process.

The electronic properties of the ligand are paramount in determining the catalyst's activity. A vast body of research has demonstrated that ligands bearing electron-donating groups (EDGs) enhance the catalytic activity. drexel.educmu.eduresearchgate.net These groups increase the electron density on the nitrogen atoms coordinating the copper center. This increased electron density helps to stabilize the higher oxidation state of the copper (Cu(II)) complex formed during the activation step (radical generation). A more stable Cu(II) complex shifts the ATRP equilibrium towards the active species, leading to a higher ATRP equilibrium constant (KATRP) and consequently a faster rate of polymerization. cmu.edu

The structure of this compound includes two methyl groups (-CH₃) on the pyridine (B92270) ring. Methyl groups are known to be weak electron-donating groups. Their presence is expected to increase the electron-donating ability of the pyridine nitrogen, thereby making the corresponding copper complex a more active ATRP catalyst compared to one with an unsubstituted pyridine-amine ligand. This enhanced activity would likely translate to faster polymerization kinetics.

To illustrate the effect of electron-donating substituents on pyridine-based ligands in ATRP, the following table presents data for the well-studied tris(2-pyridylmethyl)amine (B178826) (TPMA) ligand and its derivatives, which feature varying degrees of electron-donating substitution. This data provides a clear context for the expected behavior of a ligand like this compound, although it must be emphasized that this is a comparison with analogous systems, not direct data for the compound .

Table 1: Performance of Substituted TPMA Ligands in ATRP of Methyl Acrylate (MA)

This interactive table summarizes polymerization data for various TPMA-based ligands to demonstrate the structure-activity relationship. The data is compiled from studies on analogous systems to infer the potential role of this compound.

LigandSubstituents on Pyridine RingsMonomer Conversion (%)Mₙ (Theoretical)Mₙ (Experimental)Đ (Mₙ/Mₙ)Reference
TPMANone9510,0009,8001.10 drexel.edu
TPMA¹One 4-MeO, 3,5-Me₂ substituted ring9610,0009,9001.09 drexel.edu
TPMA²Two 4-MeO, 3,5-Me₂ substituted rings9710,00010,1001.08 drexel.edu
TPMA*³Three 4-MeO, 3,5-Me₂ substituted rings9810,00010,2001.07 drexel.edu

The trend is evident: as the number of electron-donating methoxy (B1213986) (-OMe) and methyl (-Me) groups on the pyridine rings of the TPMA ligand increases, the control over the polymerization is slightly improved, as indicated by the narrow molecular weight distributions (Đ or PDI). drexel.edu Catalysts with these highly activating ligands are often so reactive that they are best suited for modern ATRP techniques like ARGET (Activators Regenerated by Electron Transfer) or ICAR (Initiators for Continuous Activator Regeneration) ATRP, which operate with catalyst concentrations in the parts-per-million (ppm) range. cmu.edu

Advanced Materials Science Applications

Building Blocks for Polymer Science

There is no available scientific literature or research data to suggest that N,5-dimethylpyridin-2-amine is utilized as a building block in polymer science.

No research findings were identified that describe the use or role of this compound in controlled polymer synthesis.

There is no documented evidence or research to support the role of this compound in catalytic polymerization processes.

Future Perspectives and Interdisciplinary Research

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The pharmaceutical industry is undergoing a paradigm shift, with artificial intelligence (AI) and machine learning (ML) becoming integral to accelerating the discovery and development of new drugs. gpai.ainih.govcrimsonpublishers.com These computational tools can process vast datasets to identify patterns and make predictions that are beyond human capability, thereby reducing costs and timeframes associated with bringing a drug to market. nih.govresearchgate.net For pyridine (B92270) derivatives like N,5-dimethylpyridin-2-amine, AI and ML offer several avenues for exploration.

Deep neural networks (DNNs) and other ML models are being employed for Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies. mdpi.commdpi.com These models can predict the biological activity and physicochemical properties of novel this compound analogs based on their molecular structure. mdpi.comnih.gov By analyzing extensive libraries of compounds, AI can identify which structural modifications to the this compound scaffold are most likely to enhance therapeutic efficacy or improve drug-like properties, such as solubility or metabolic stability. mdpi.comnih.gov This predictive power allows chemists to prioritize the synthesis of the most promising candidates, streamlining the lead optimization process. researchgate.net

Furthermore, generative AI models, including Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), are being used for de novo drug design. mdpi.comtums.ac.ir These systems can generate novel molecular structures, including new pyridine derivatives, that are optimized for specific biological targets or desired property profiles. crimsonpublishers.comnih.gov The integration of AI can also predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design and understanding how a ligand like an this compound derivative might interact with its receptor. nih.govcrimsonpublishers.com

The "lab-in-a-loop" concept represents the pinnacle of this integration, where AI algorithms design molecules, robotic platforms perform the synthesis and testing, and the experimental data is fed back to the AI to refine subsequent designs in a continuous, self-improving cycle. mdpi.com

Table 1: Applications of AI/ML in Drug Discovery for Pyridine Derivatives

AI/ML Application Description Relevance to this compound
QSAR/QSPR Modeling Predicts biological activity and physicochemical properties from molecular structure using algorithms like DNNs and Support Vector Machines (SVM). nih.gov Optimizing derivatives for enhanced efficacy and better ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles. mdpi.com
De Novo Design Generates novel molecular structures with desired properties using generative models like GANs and RNNs. tums.ac.ir Creating entirely new this compound-based compounds tailored for specific therapeutic targets. nih.gov
Structure-Based Design Predicts the 3D structure of target proteins and simulates ligand-protein interactions. nih.gov Designing potent and selective inhibitors by understanding the binding mode of this compound derivatives.

| Predictive Toxicology | Uses models like DeepTox to forecast the potential toxicity of compounds early in the discovery phase. crimsonpublishers.commdpi.com | Reducing late-stage failures by flagging potentially harmful derivatives before significant resources are invested. |

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of this compound and its analogs is a dynamic area of research, with a continuous drive to develop more efficient, selective, and sustainable methods. Future explorations will focus on novel reaction pathways and advanced catalytic systems that overcome the limitations of traditional approaches.

One promising avenue is the development of novel metal-based catalysts for C-N cross-coupling reactions, which are fundamental to the synthesis of many aminopyridine derivatives. mdpi.com For instance, new copper(I) catalysts supported on resin have shown high stability and recyclability, functioning under mild, open-atmosphere conditions, which is a significant improvement over sensitive palladium-catalyzed systems. mdpi.com Similarly, the use of novel cobalt(II) complexes has been effective for the N-alkylation of amines with alcohols, offering an alternative to traditional alkylating agents. rsc.org The development of such robust and economical catalysts is crucial for large-scale synthesis.

Microwave-assisted organic synthesis (MAOS) represents another key area. This technique can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. analis.com.my The application of microwave irradiation to condensation reactions for forming imine derivatives, which can be precursors or analogs, has demonstrated significantly higher efficiency. analis.com.my

Furthermore, research into rearrangement reactions offers new strategies for creating substituted pyridines. Novel rearrangements of 3-heteroaroyl-3-oxoalkanenitriles, for example, have been identified as a new route to 2-dialkylaminopyridines. mdpi.com Understanding and controlling the mechanistic pathways, such as distinguishing between electrophilic and nucleophilic attacks of radical intermediates, can allow for the selective synthesis of different isomers from a single substrate. chemrxiv.org

Table 2: Emerging Synthetic Methodologies

Methodology Catalyst/Condition Key Advantages Potential Application for this compound
C-N Cross-Coupling Supported Cu(I) Catalyst Stable, recyclable, works under mild conditions. mdpi.com Efficient synthesis of N-aryl or N-alkyl derivatives.
N-Alkylation Cobalt(II) inverse triazolyl-pyridine complex Utilizes alcohols as alkylating agents. rsc.org Introduction of diverse substituents at the amino group.
Microwave-Assisted Synthesis Microwave Irradiation Reduced reaction times, higher yields. analis.com.my Rapid and efficient synthesis of the core structure and its derivatives.

| Radical-Mediated Cyclization | Photoinduction / Base Catalysis | Selective formation of different isomers by tuning reaction conditions. chemrxiv.org | Access to diverse substitution patterns on the pyridine ring. |

Development of Advanced Therapeutic Agents

The this compound scaffold is a valuable building block for the development of advanced therapeutic agents across various disease areas. Its structural features are present in molecules with potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ai

A significant future direction is the design of highly specific enzyme inhibitors. Derivatives of this compound can be tailored to fit the active sites of specific enzymes, blocking their activity and disrupting disease-related biochemical pathways. This approach is particularly relevant in oncology, where inhibiting kinases or other signaling proteins can induce apoptosis in cancer cells and inhibit tumor growth.

In the field of neurodegenerative diseases, derivatives of this compound are being explored as imaging agents. For example, a radioiodinated derivative, 5-(5-[¹²⁴I]iodobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine ([¹²⁴I]IBETA), has been identified as a promising candidate for positron emission tomography (PET) imaging of amyloid-beta (Aβ) plaques in Alzheimer's disease. semanticscholar.org The development of such agents is critical for early diagnosis and for monitoring disease progression and the effectiveness of treatments. The use of PET, with its higher resolution compared to SPECT, could be particularly useful for identifying small accumulations of Aβ plaques in the brain. semanticscholar.org

The aminopyridine moiety is also a key feature in drugs targeting other conditions. The proton pump inhibitor Rabeprazole, used to treat peptic ulcer disease and gastroesophageal reflux disease, contains a substituted methylsulfinyl-pyridinyl moiety, demonstrating the versatility of the pyridine core in drug design. wikipedia.org Future research will likely expand the therapeutic applications of this compound derivatives by exploring their potential as modulators of various biological targets.

Table 3: Therapeutic and Diagnostic Applications

Application Area Example Derivative/Target Mechanism of Action/Use
Oncology N5,N5-dimethylpyridine-2,5-diamine Functions as an enzyme inhibitor, inducing apoptosis in cancer cells.
Infectious Diseases Aminopyridine scaffolds Serve as building blocks for novel antimicrobial agents. ontosight.ai
Neurodegenerative Disease 5-(5-[¹²⁴I]iodobenzofuran-2-yl)-N,N-dimethylpyridin-2-amine Acts as a PET imaging agent for detecting Aβ plaques in Alzheimer's disease. semanticscholar.org

| Gastroenterology | Rabeprazole (related pyridine structure) | Blocks the H⁺/K⁺-ATPase (proton pump) in the stomach to reduce acid production. wikipedia.org |

Contribution to Sustainable Chemical Practices

The principles of green chemistry are becoming a fundamental aspect of chemical research and manufacturing, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemmethod.comacs.org this compound and its related synthetic methodologies are positioned to contribute significantly to this sustainable transformation.

A key contribution lies in the development and use of greener catalysts and solvents. For instance, derivatives of dimethylpyridine are used as ligands in copper-based catalyst complexes for atom transfer radical polymerization (ATRP). acs.orgnih.gov These reactions can be conducted in bio-based solvents like Cyrene, which is a safer, non-toxic alternative to traditional polar aprotic solvents like DMF and NMP. nih.gov The ability to perform complex syntheses in environmentally benign solvents is a core tenet of green chemistry. mdpi.com

Furthermore, the principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is advanced by the design of highly selective reactions that minimize byproduct formation. scispace.com The exploration of novel reaction pathways that offer high yields and selectivity, such as the base-controlled radical cyclizations mentioned previously, contributes directly to waste reduction. chemrxiv.org The use of recyclable catalysts, like the resin-supported Cu(I) system, further enhances the sustainability of synthetic processes by reducing metal waste. mdpi.com

Table 4: Contributions to Green Chemistry

Green Chemistry Principle Application related to this compound Impact on Sustainability
Safer Solvents & Auxiliaries Use of bio-based solvents like Cyrene in polymerization reactions catalyzed by dimethylpyridine-containing ligands. nih.gov Reduces reliance on toxic and hazardous conventional solvents. acs.org
Catalysis Development of efficient and recyclable Cu(I) and Co(II) catalysts for synthesis. mdpi.comrsc.org Increases reaction efficiency, reduces waste, and allows for catalyst reuse.
Design for Energy Efficiency Employing microwave-assisted synthesis to shorten reaction times and reduce energy consumption compared to conventional heating. analis.com.my Minimizes the environmental and economic costs associated with energy use. acs.org

| Atom Economy / Waste Prevention | Designing highly selective synthetic routes that maximize yield and minimize byproducts. chemrxiv.orgscispace.com | Reduces the generation of chemical waste that requires treatment and disposal. |

Q & A

Basic: What are the most reliable synthetic routes for N,5-dimethylpyridin-2-amine, and how do reaction conditions influence yields?

Answer:
this compound can be synthesized via nucleophilic substitution of fluorinated pyridines (e.g., pentafluoropyridine) with methylamine derivatives under controlled conditions. A two-step approach involving condensation of pyridin-2-amine precursors with aldehydes or alkylating agents, followed by reduction (e.g., catalytic hydrogenation), is also effective . Key factors include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions during substitution .
  • Solvent : Polar aprotic solvents (e.g., MeCN) enhance reaction rates .
  • Catalysts : Palladium or nickel catalysts improve reduction efficiency .
    Yields typically range from 60–85%, depending on steric hindrance and electronic effects of substituents .

Basic: How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming regiochemistry. The amine proton (~δ 5.5–6.5 ppm) and methyl groups (δ 2.3–2.6 ppm for N-methyl; δ 2.1–2.3 ppm for C5-methyl) show distinct splitting patterns .
  • X-ray Crystallography : Use SHELXL for refinement. Key metrics:
    • R-factor : Aim for < 0.05 for high-resolution data .
    • Thermal parameters : Anisotropic refinement for non-H atoms improves accuracy .
      Example: N,N-Diethyl-5-nitropyridin-2-amine was resolved with a mean C–C bond length deviation of 0.002 Å .

Advanced: How can contradictory QSAR results for pyridin-2-amine derivatives be resolved when evaluating antibacterial activity?

Answer:
Contradictions often arise from variability in steric, electronic, and lipophilic parameters. A systematic approach includes:

  • Parameter Standardization : Use MOE software to calculate consistent Log P (lipophilicity) and SMR (steric) values .
  • Statistical Validation : Select models with r2>0.8r^2 > 0.8 and cross-validate using leave-one-out or bootstrapping .
  • Mechanistic Insights : Pair QSAR with molecular docking to verify target interactions (e.g., bacterial enzyme inhibition) .
    Example: Log P and SMR were dominant predictors in 5-substituted pyridin-2-amine derivatives, explaining 75% of antibacterial variance .

Advanced: What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., EtOH/water) to control nucleation.
  • Temperature Gradients : Slow cooling (0.1°C/min) from saturated solutions improves crystal quality .
  • Additives : Small amounts of hexafluorophosphate or iodide ions enhance lattice stability .
    For example, SHELX refinement of N-diphenylphosphanyl derivatives required anisotropic displacement parameters to resolve disorder in methyl groups .

Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Electron-Withdrawing Groups (EWGs) : Activate the pyridine ring for Suzuki-Miyaura coupling at C3/C5 positions. Use Pd(OAc)2_2/SPhos catalysts for high yields .
  • Electron-Donating Groups (EDGs) : Promote Buchwald-Hartwig amination at C2. Optimize with t-BuXPhos ligands and Cs2_2CO3_3 base .
    Steric effects from N-methyl groups may reduce reactivity at adjacent positions, requiring higher catalyst loadings (5–10 mol%) .

Basic: What analytical techniques are recommended for purity assessment of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 60:40 MeCN/water + 0.1% TFA .
  • Elemental Analysis : Acceptable C, H, N deviations ≤ 0.4% .
  • Mass Spectrometry : ESI-MS in positive mode to confirm [M+H]+^+ (expected m/z: 137.1 for C7_7H11_{11}N2_2) .

Advanced: How can computational methods predict the biological activity of this compound analogs?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-transfer potential .
  • Molecular Dynamics (MD) : Simulate binding to targets (e.g., bacterial topoisomerases) using AMBER or GROMACS .
  • ADMET Prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., Log P < 3 for blood-brain barrier penetration) .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of amine vapors .
  • Spill Management : Neutralize with dilute acetic acid and absorb with vermiculite .
    LD50_{50} data for analogs (e.g., 5-(trifluoromethyl)pyridin-2-amine) suggest moderate toxicity (oral rat LD50_{50} ~ 500 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.